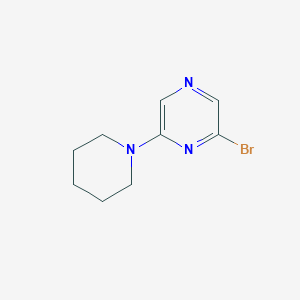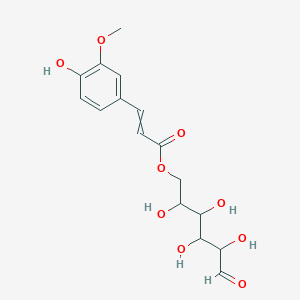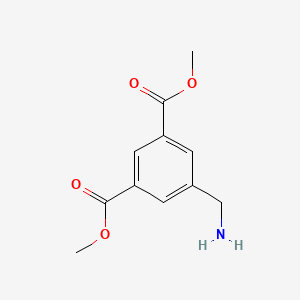![molecular formula C25H28O6 B12436946 2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3,7-Dimetilocta-2,6-dienil)-2,4-dihidroxi fenil]-5,7-dihidroxi-2,3-dihidrocromen-4-ona es un complejo compuesto orgánico conocido por su estructura única y diversas aplicaciones. Este compuesto se caracteriza por la presencia de múltiples grupos hidroxilo y un núcleo de cromen-4-ona, que contribuyen a su reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[5-(3,7-Dimetilocta-2,6-dienil)-2,4-dihidroxi fenil]-5,7-dihidroxi-2,3-dihidrocromen-4-ona típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de cromen-4-ona, seguido de la introducción del grupo dimetilocta-2,6-dienil y los grupos hidroxilo. Los reactivos comunes utilizados en estas reacciones incluyen varios catalizadores, disolventes y grupos protectores para garantizar la formación selectiva del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, incluyendo procesos por lotes y de flujo continuo. El uso de reactores automatizados y métodos avanzados de purificación, como la cromatografía y la cristalización, garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[5-(3,7-Dimetilocta-2,6-dienil)-2,4-dihidroxi fenil]-5,7-dihidroxi-2,3-dihidrocromen-4-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: El núcleo de cromen-4-ona se puede reducir para formar derivados dihidro.
Sustitución: El anillo aromático puede experimentar reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y electrófilos (por ejemplo, halógenos). Las condiciones de reacción como la temperatura, el pH y la elección del disolvente se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del compuesto original, cada uno con propiedades químicas y biológicas distintas.
Aplicaciones Científicas De Investigación
2-[5-(3,7-Dimetilocta-2,6-dienil)-2,4-dihidroxi fenil]-5,7-dihidroxi-2,3-dihidrocromen-4-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles propiedades antioxidantes y antiinflamatorias.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-[5-(3,7-Dimetilocta-2,6-dienil)-2,4-dihidroxi fenil]-5,7-dihidroxi-2,3-dihidrocromen-4-ona involucra su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo pueden participar en enlaces de hidrógeno y reacciones redox, mientras que el núcleo de cromen-4-ona puede interactuar con enzimas y receptores. Estas interacciones contribuyen a la actividad biológica y el potencial terapéutico del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(3,7-Dimetilocta-2,6-dienil)-5-(2-feniletil)benceno-1,3-diol
- Fenol, 2-(3,7-dimetil octa-2,6-dienil)-
- (E)-3,7-Dimetilocta-2,6-dienil 2-metil butirato
Unicidad
En comparación con compuestos similares, 2-[5-(3,7-Dimetilocta-2,6-dienil)-2,4-dihidroxi fenil]-5,7-dihidroxi-2,3-dihidrocromen-4-ona destaca por su combinación única de grupos hidroxilo y el núcleo de cromen-4-ona. Esta estructura única imparte una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
IUPAC Name |
2-[5-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHZVPRFLHEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)

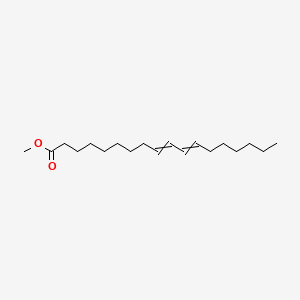



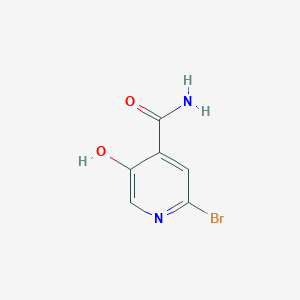
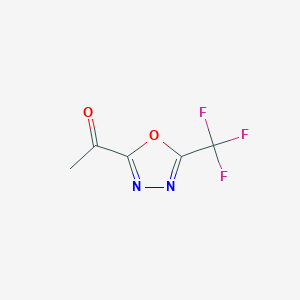

![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)
